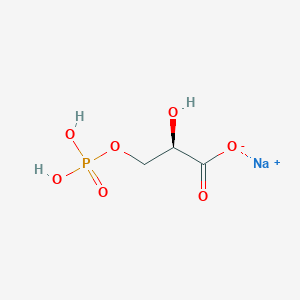
(R)-2-Hydroxy-3-(phosphonooxy)propanoic acid monosodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-Hydroxy-3-(phosphonooxy)propanoic acid monosodium salt is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a phosphonooxy group attached to a hydroxypropanoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Hydroxy-3-(phosphonooxy)propanoic acid monosodium salt can be achieved through several methods. One common approach involves the reaction of phosphorus trichloride with ethylene oxide, resulting in tris(2-chloroethyl) phosphite, which is then rearranged to give bis(2-chloroethyl)-2-chloroethylphosphonate . This intermediate can be further hydrolyzed to yield the desired compound.
Another method involves the use of dialkyl phosphonates, which can be dealkylated under acidic conditions (e.g., using hydrochloric acid) or through the McKenna procedure, which involves a two-step reaction using bromotrimethylsilane followed by methanolysis .
Industrial Production Methods
Industrial production of ®-2-Hydroxy-3-(phosphonooxy)propanoic acid monosodium salt typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and purity requirements. The McKenna procedure is often preferred for its efficiency and high yield.
Análisis De Reacciones Químicas
Types of Reactions
®-2-Hydroxy-3-(phosphonooxy)propanoic acid monosodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonooxy group to a phosphine oxide.
Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Substitution reactions often require catalysts or specific reagents like thionyl chloride.
Major Products
The major products formed from these reactions include various phosphonic acid derivatives, phosphine oxides, and substituted hydroxypropanoic acids.
Aplicaciones Científicas De Investigación
®-2-Hydroxy-3-(phosphonooxy)propanoic acid monosodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme inhibition.
Mecanismo De Acción
The mechanism of action of ®-2-Hydroxy-3-(phosphonooxy)propanoic acid monosodium salt involves its interaction with specific molecular targets and pathways. The phosphonooxy group can mimic phosphate groups, allowing the compound to interact with enzymes and receptors involved in phosphate metabolism. This interaction can lead to inhibition or modulation of enzyme activity, affecting various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
Phosphonic Acid: Characterized by a phosphorus atom bonded to three oxygen atoms and one carbon atom.
Aminophosphonic Acids: Contain an amino group attached to the phosphonic acid moiety.
Organometallic Phosphonic Acids: Feature metal atoms bonded to the phosphonic acid group.
Uniqueness
®-2-Hydroxy-3-(phosphonooxy)propanoic acid monosodium salt is unique due to its specific structure, which combines a hydroxypropanoic acid backbone with a phosphonooxy group. This unique structure allows it to participate in a variety of chemical reactions and interact with biological targets in ways that similar compounds may not.
Propiedades
Número CAS |
30630-16-1 |
|---|---|
Fórmula molecular |
C3H6NaO7P |
Peso molecular |
208.04 g/mol |
Nombre IUPAC |
sodium;(2R)-2-hydroxy-3-phosphonooxypropanoate |
InChI |
InChI=1S/C3H7O7P.Na/c4-2(3(5)6)1-10-11(7,8)9;/h2,4H,1H2,(H,5,6)(H2,7,8,9);/q;+1/p-1/t2-;/m1./s1 |
Clave InChI |
WXFRSYOJFCULQG-HSHFZTNMSA-M |
SMILES isomérico |
C([C@H](C(=O)[O-])O)OP(=O)(O)O.[Na+] |
SMILES canónico |
C(C(C(=O)[O-])O)OP(=O)(O)O.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















